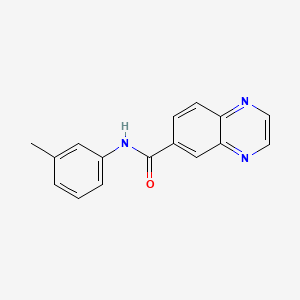
N-(3-methylphenyl)quinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)quinoxaline-6-carboxamide, also known as XAV-939, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. XAV-939 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which has been implicated in the development and progression of various diseases, including cancer.
Wirkmechanismus
N-(3-methylphenyl)quinoxaline-6-carboxamide inhibits the Wnt/β-catenin signaling pathway by targeting the enzyme tankyrase, which is involved in the degradation of the protein Axin. Axin is a negative regulator of the Wnt/β-catenin pathway, and its degradation leads to the activation of the pathway. By inhibiting tankyrase, this compound stabilizes Axin and prevents the activation of the pathway.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the disease or condition being studied. In cancer, this compound inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces the expression of cancer stem cell markers. In osteoporosis, this compound promotes bone formation by increasing the activity of osteoblasts (cells that build bone) and inhibiting the activity of osteoclasts (cells that break down bone). In Alzheimer's disease, this compound reduces the accumulation of beta-amyloid plaques and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methylphenyl)quinoxaline-6-carboxamide in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. Additionally, this compound is a small molecule inhibitor, which makes it easier to administer and study than other types of inhibitors.
One limitation of this compound is its potential toxicity and off-target effects. While this compound has been shown to be relatively safe in animal studies, its long-term effects in humans are not yet known. Additionally, this compound may have off-target effects on other enzymes or signaling pathways, which could complicate its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methylphenyl)quinoxaline-6-carboxamide. One area of interest is its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and liver fibrosis. Additionally, researchers are exploring the use of this compound in combination with other drugs or therapies to enhance its efficacy. Finally, there is ongoing research to develop more potent and selective tankyrase inhibitors, which could improve the specificity and safety of this class of drugs.
Synthesemethoden
N-(3-methylphenyl)quinoxaline-6-carboxamide can be synthesized using a multi-step process involving the reaction of 3-methylphenylamine with 2-bromoacetophenone, followed by cyclization with o-phenylenediamine and subsequent reaction with ethyl chloroformate. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)quinoxaline-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by suppressing the Wnt/β-catenin signaling pathway. Additionally, this compound has been shown to promote bone formation and inhibit bone resorption, making it a potential treatment for osteoporosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-3-2-4-13(9-11)19-16(20)12-5-6-14-15(10-12)18-8-7-17-14/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKJJZCEZNCPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
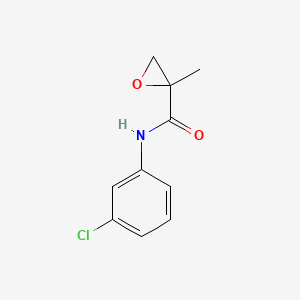
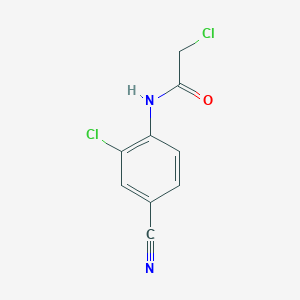
![3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638448.png)
![3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638451.png)

![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)
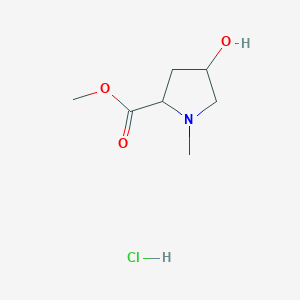
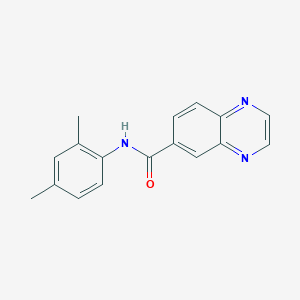
![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)
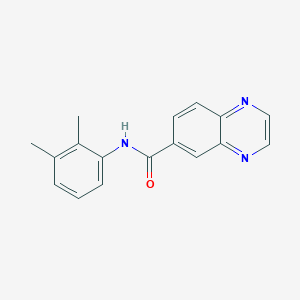
![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)